

T-0156: A Technical Guide to a Potent and Selective PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	T-0156	
Cat. No.:	B15577046	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-0156 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of **T-0156**. It is intended to serve as a technical resource for researchers and professionals in drug development and biomedical research. While extensive pharmacological data is available, specific physicochemical properties and detailed experimental protocols from primary literature are not readily accessible in the public domain.

Chemical Structure and Identifiers

T-0156, with the IUPAC name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is a complex heterocyclic molecule.[1] Its structural details and key identifiers are summarized in the table below.

Identifier	Value	
IUPAC Name	Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8- [(pyrimidin-2-yl)methoxy]-4-(3,4,5- trimethoxyphenyl)-1,2-dihydro-2,7- naphthyridine-3-carboxylate[1]	
CAS Number	324572-93-2[1]	
Chemical Formula	C31H29N5O7[1]	
Molar Mass	583.601 g·mol-1[1]	
SMILES	CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(= NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5) OC)OC)OC)C(=O)OC[1]	
InChI	InChl=1S/C31H29N5O7/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24/h6-15H,16-17H2,1-5H3[1]	
InChlKey	JEMJAABFSYOLAP-UHFFFAOYSA-N[1]	
PubChem CID	5368[1]	
ChEMBL ID	CHEMBL1190161[1]	

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **T-0156**, such as melting point, boiling point, and specific solubility values, are not readily available in publicly accessible literature. A supplier of the hydrochloride salt of **T-0156** notes that the compound is unstable in powder form. For the hydrochloride salt (CAS: 324572-93-2), limited solubility information is provided, indicating solubility in DMSO and ethanol is less than 14.59 mg/mL, with sonication recommended.

Pharmacological Properties and Mechanism of Action

T-0156 is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action is centered on the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

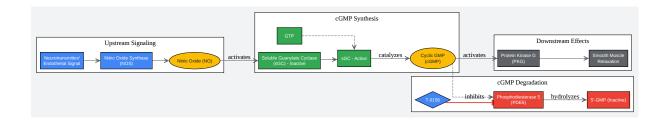
PDE5 Inhibition and Selectivity

T-0156 exhibits sub-nanomolar potency in inhibiting PDE5, with an IC50 value of 0.23 nM.[2] Its selectivity for PDE5 over other PDE isozymes is a key feature, as detailed in the table below.

Phosphodiesterase Isozyme	IC50 (nM)
PDE5	0.23[2]
PDE6	56[2]
PDE1	>10,000
PDE2	>10,000
PDE3	>10,000
PDE4	>10,000

Data from Mochida et al., 2002.[2]

The data demonstrates that **T-0156** is approximately 240-fold more selective for PDE5 than for PDE6 and shows minimal activity against PDE1, PDE2, PDE3, and PDE4 at concentrations up to $10 \mu M.[2]$


Mechanism of Action: The NO/cGMP Pathway

The physiological effects of **T-0156** are mediated through the NO/cGMP signaling cascade. Nitric oxide, often released in response to neurotransmission or endothelial stimulation, activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of

guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to various cellular responses, most notably the relaxation of smooth muscle cells.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. **T-0156**, by selectively inhibiting PDE5, prevents the degradation of cGMP. This leads to an accumulation of cGMP in the cell, thereby amplifying and prolonging the downstream effects of the NO signal.

Click to download full resolution via product page

Caption: NO/cGMP signaling pathway and the inhibitory action of **T-0156** on PDE5.

Key Experimental Data

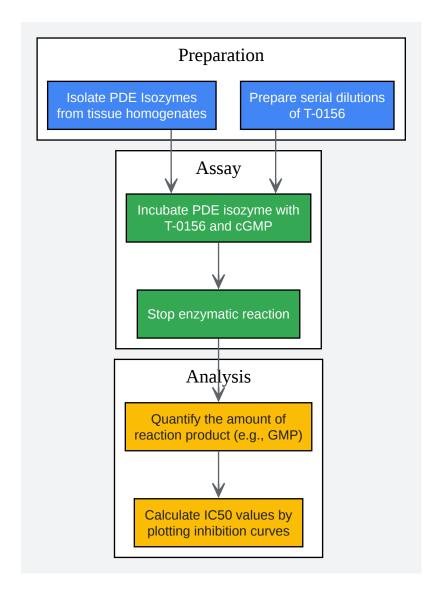
The primary literature on **T-0156** highlights its effects in both in vitro and in vivo models.

In Vitro Effects

In isolated rabbit corpus cavernosum tissue, **T-0156** demonstrated a concentration-dependent ability to increase cGMP levels, leading to tissue relaxation. At a concentration of 100 nM, **T-0156** increased cGMP levels to 6.0 ± 1.5 pmol/mg protein, compared to 1.1 ± 0.4 pmol/mg protein in vehicle-treated tissues.[2] Furthermore, **T-0156** potentiated electrical field stimulation-induced relaxation in this tissue model.[2]

In Vivo Effects

In an esthetized dogs, intraduodenal administration of **T-0156** at doses of 100 to 1000 μ g/kg potentiated pelvic nerve stimulation-induced penile tumescence.[2]


Experimental Protocols

Detailed, step-by-step experimental protocols for the key studies cited are not available in the public domain, as access to the full-text articles is restricted. The following is a generalized summary based on the information provided in the abstracts of the primary research.

General Workflow for In Vitro PDE Inhibition Assay

A standard workflow for determining the IC50 of a compound against different PDE isozymes would typically involve the following steps.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The roles of cyclic nucleotide phosphodiesterases (PDEs) in steroidogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [T-0156: A Technical Guide to a Potent and Selective PDE5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577046#t-0156-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com